molecular formula C19H26N2O2 B6946564 N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B6946564
M. Wt: 314.4 g/mol
InChI Key: FMUONWFWFMDJMU-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a pyrrolidinone moiety, and a benzamide group

Properties

IUPAC Name

N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-19(9-5-10-19)14-20-18(23)16-7-3-6-15(12-16)13-21-11-4-8-17(21)22/h3,6-7,12H,2,4-5,8-11,13-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUONWFWFMDJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=O)C2=CC=CC(=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:

  • Formation of the Cyclobutyl Intermediate: : The initial step involves the synthesis of the 1-ethylcyclobutylmethyl intermediate. This can be achieved through the alkylation of cyclobutylmethanol with ethyl bromide in the presence of a strong base like sodium hydride.

  • Synthesis of the Pyrrolidinone Derivative: : The next step involves the preparation of the 2-oxopyrrolidin-1-ylmethyl intermediate. This can be synthesized by reacting pyrrolidinone with formaldehyde under acidic conditions to form the corresponding N-methyl derivative.

  • Coupling Reaction: : The final step is the coupling of the cyclobutyl and pyrrolidinone intermediates with 3-bromobenzamide. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzamide group to a benzylamine derivative.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

  • Materials Science: : Due to its unique structure, it may be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

  • Biological Research: : It can be used as a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzamide group is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • N-[(1-ethylcyclopropyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]aniline

Uniqueness

N-[(1-ethylcyclobutyl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of the 1-ethylcyclobutyl group, which imparts specific steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.

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